molecular formula C15H12N2O5 B14390598 4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid

Cat. No.: B14390598
M. Wt: 300.27 g/mol
InChI Key: JVEHPNUYNCSKKQ-LZYBPNLTSA-N
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Description

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid is a complex organic compound characterized by the presence of hydroxyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-hydroxybenzaldehyde in the presence of hydrazine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways related to oxidative stress and inflammation. The benzoyl group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid is unique due to its dual hydroxyl and benzoyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C15H12N2O5/c18-12-4-1-9(2-5-12)14(20)17-16-8-11-7-10(15(21)22)3-6-13(11)19/h1-8,18-19H,(H,17,20)(H,21,22)/b16-8+

InChI Key

JVEHPNUYNCSKKQ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)C(=O)O)O)O

Origin of Product

United States

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